Glucosyl salicylate

Übersicht

Beschreibung

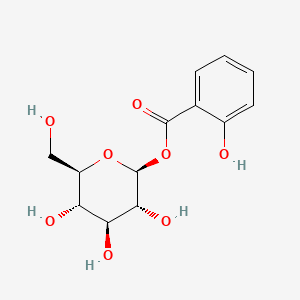

Glucosyl salicylate is a benzoate ester resulting from the formal condensation of the carboxy group of salicylic acid with the anomeric hydroxy group of D-glucose . This compound is known for its role as a plant metabolite and is classified as an O-acyl carbohydrate, D-glucoside, and benzoate ester . It is a white crystalline substance commonly found in nature and has garnered significant attention due to its diverse pharmaceutical properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glucosyl salicylate can be synthesized through chemical and enzymatic methods. One common chemical synthesis method involves the use of α-D-glucopyranosyl bromide as the glycosyl donor and salicylic acid as the acceptor . The reaction is typically carried out in the presence of a catalyst such as trifluoromethanesulfonic acid (TfOH) and an excess of dimethylformamide (DMF) to control the anomeric stereochemistry .

Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis due to its higher yield and environmentally friendly nature. Enzymes such as glycosyltransferases are used to catalyze the transfer of glucose from a donor molecule to salicylic acid . This method is preferred over chemical synthesis as it avoids the use of harsh chemicals and reduces the potential for environmental pollution .

Analyse Chemischer Reaktionen

Types of Reactions: Glucosyl salicylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glucosyl salicylic acid derivatives.

Reduction: Reduction reactions can convert it into glucosyl salicyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions where the glucose moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like hydroxylamine (NH₂OH) and hydrazine (N₂H₄) are employed under mild acidic or basic conditions.

Major Products:

Oxidation: Glucosyl salicylic acid derivatives.

Reduction: Glucosyl salicyl alcohol.

Substitution: Various glucosyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Glucosyl salicylate has a wide range of applications in scientific research:

Wirkmechanismus

Glucosyl salicylate exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, similar to other salicylates . By inhibiting COX-1 and COX-2, it reduces the conversion of arachidonic acid to prostaglandins and thromboxanes, thereby exerting anti-inflammatory and analgesic effects . Additionally, it may interact with other molecular targets and pathways involved in inflammation and pain signaling .

Vergleich Mit ähnlichen Verbindungen

Salicylic Acid: A precursor to glucosyl salicylate, known for its anti-inflammatory and keratolytic properties.

Methyl Salicylate: Another salicylate ester used topically for pain relief.

Acetylsalicylic Acid (Aspirin): A widely used analgesic and anti-inflammatory drug.

Uniqueness: this compound is unique due to its glycosylated structure, which enhances its solubility and stability compared to other salicylates . This glycosylation also imparts additional biological activities and improves its bioavailability .

Biologische Aktivität

Glucosyl salicylate, a glucoside derivative of salicylic acid (SA), has garnered attention in recent research due to its significant biological activities, particularly in plant defense mechanisms and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula and a molecular weight of 288.26 g/mol. It features a glucose moiety linked to the salicylic acid structure, which is crucial for its biological function. The compound is primarily studied for its role in plant defense responses and potential pharmacological effects in humans.

Plant Defense Mechanisms

This compound plays a critical role in the regulation of plant defense responses. It is involved in the glucosylation process mediated by specific glycosyltransferases, which modify salicylic acid to enhance its stability and reduce toxicity. The primary enzymes responsible for this modification include UGT74F1 and UGT74F2, which catalyze the formation of different glucosides from SA.

- UGT74F1 : Primarily forms salicylic acid glucoside (SAG).

- UGT74F2 : Produces both salicylic acid glucose ester (SGE) and SAG, with a higher specific activity for SGE formation.

This enzymatic activity modulates the levels of free SA within plants, influencing their susceptibility to pathogens such as Pseudomonas syringae .

Case Studies

- Glucosylation in Tobacco Plants : A study on Nicotiana tabacum demonstrated that glucosylation of SA leads to increased resistance against tobacco mosaic virus (TMV). The application of exogenous SA resulted in higher levels of this compound, suggesting a direct correlation between glucosylation and enhanced disease resistance .

- Metabolism Studies : Research involving pig skin models showed that topical application of formulations containing this compound resulted in significant dermal absorption and metabolism. After 24 hours, metabolites such as SA and benzoic acid were identified, indicating that this compound undergoes extensive first-pass metabolism .

Table 1: Enzymatic Activity of Glycosyltransferases

| Enzyme | Product Formed | Specific Activity (µmol/min/mg) | Role in Plant Defense |

|---|---|---|---|

| UGT74F1 | Salicylic Acid Glucoside (SAG) | 0.5 | Increases resistance to pathogens |

| UGT74F2 | Salicylic Acid Glucose Ester (SGE) | 5.0 | Modulates free SA levels |

Table 2: Metabolism of this compound in Pig Skin

| Time Post-Application | Parent Compound Recovery (%) | Major Metabolites Detected |

|---|---|---|

| 0 hours | 100 | None |

| 24 hours | 9.1 | Salicylic Acid, Benzoic Acid |

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O8/c14-5-8-9(16)10(17)11(18)13(20-8)21-12(19)6-3-1-2-4-7(6)15/h1-4,8-11,13-18H,5H2/t8-,9-,10+,11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHKMZHWRNMFCU-HMUNZLOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678795 | |

| Record name | 1-O-(2-Hydroxybenzoyl)-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60517-74-0 | |

| Record name | 1-O-(2-Hydroxybenzoyl)-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the primary metabolic pathways of salicylic acid (SA) in tobacco plants during pathogen defense, and how does glucosyl salicylate (GS) fit into this picture?

A1: In tobacco plants, upon encountering pathogens like tobacco mosaic virus (TMV) or Pseudomonas syringae pv. phaseolicola, newly synthesized salicylic acid (SA) is mainly converted into two metabolites: SA 2-O-beta-D-glucoside (SAG) and, to a lesser extent, this compound (GS) [, ]. This suggests a common defense strategy in tobacco, where these two glucosylated forms play a role. Interestingly, the research indicates distinct accumulation patterns for GS and SAG. While GS synthesis is rapid, peaking at 6 hours post SA infiltration before declining and stabilizing, SAG steadily accumulates over time []. This suggests GS might be involved in the early rapid response to pathogens, while SAG provides a more sustained defense mechanism.

Q2: How is the formation of this compound (GS) and SA 2-O-beta-D-glucoside (SAG) enzymatically controlled in tobacco plants, and how do these enzymes respond to pathogen attacks?

A2: Distinct UDP-glucose:salicylic acid glucosyltransferases (SA GTases) catalyze the formation of GS and SAG in tobacco [, ]. These enzymes exhibit increased activity following infection by TMV or P. syringae pv. phaseolicola, as well as after SA treatment, indicating their crucial role in the plant's defense response. Interestingly, these two SA GTases are separated during gel filtration chromatography, suggesting they are distinct enzymes with specific roles in GS and SAG synthesis []. Further research on these enzymes could elucidate their individual functions in the plant's response to different pathogens or stresses.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.